Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate
Overview
Description
Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate is a complex organic compound that features a quinoline core substituted with a trifluoromethyl group, a carboxylate ester, and a piperazine ring protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core is synthesized through a series of cyclization reactions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Esterification: The carboxylate ester is introduced via esterification reactions using methanol and acid catalysts.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, followed by protection with a Boc group to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the ester or quinoline ring using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected piperazine can undergo nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to allow further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or ester derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis:
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, particularly those involved in neurological pathways.
Pathways Involved: The compound can modulate signaling pathways by binding to active sites or allosteric sites on target proteins, leading to altered biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(piperidino)-6-trifluoromethylquinoline-2-carboxylate
- Methyl 4-(morpholino)-6-trifluoromethylquinoline-2-carboxylate
Uniqueness
Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate is unique due to the presence of the Boc-protected piperazine ring, which provides additional stability and allows for selective deprotection and functionalization. This makes it a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
methyl 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-6-(trifluoromethyl)quinoline-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O4/c1-20(2,3)31-19(29)27-9-7-26(8-10-27)17-12-16(18(28)30-4)25-15-6-5-13(11-14(15)17)21(22,23)24/h5-6,11-12H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQVAASFXFTHKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)C(F)(F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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